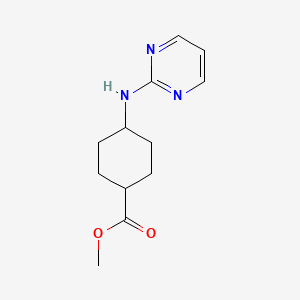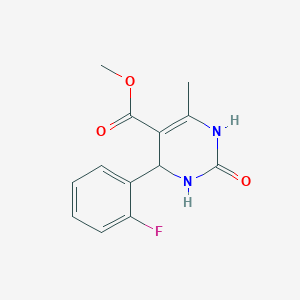
Methyl 4-(2-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of pyrimidine, which is a basic structure in many important biomolecules like thymine, cytosine, and uracil in DNA and RNA. The presence of a fluorophenyl group and a methyl group attached to the pyrimidine ring could potentially give this compound unique properties, but without specific studies or data on this exact compound, it’s hard to say what those might be .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, includes a pyrimidine ring, a fluorophenyl group, and several methyl groups. The presence of these groups could influence the compound’s reactivity, stability, and interactions with other molecules .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The fluorophenyl and methyl groups could potentially be involved in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include the presence of the fluorophenyl and methyl groups and the overall shape and charge distribution of the molecule .Applications De Recherche Scientifique
Antimicrobial and Anticancer Potential
- Methyl 4-(2-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate derivatives have been synthesized and shown significant antimicrobial and anticancer potential. One of the compounds, in particular, demonstrated almost equipotent effects to the standard drug, norfloxacin, against Escherichia coli, suggesting its potent antimicrobial capabilities. Another derivative emerged as a highly potent anticancer agent against a colon cancer cell line, surpassing the standard drug 5-fluorouracil in efficacy (Sharma et al., 2012).
Crystal Structure Analysis
- The crystal structures of Methyl 4-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate in anhydrous and solvated forms have been analyzed, revealing unique crystalline forms and solvatomorphs. These studies are crucial for understanding the molecular arrangement and interactions within the compound, which can be essential for its pharmaceutical applications (Cleetus et al., 2020).
Antitubercular Activity
- A library of dihydropyrimidines, including this compound, has been synthesized and evaluated for antitubercular activity against Mycobacterium tuberculosis. Some derivatives showed significant in vitro activity, indicating the potential of these compounds as new antitubercular agents (Trivedi et al., 2010).
Thermodynamic Properties
- The thermodynamic properties of various derivatives of this compound have been studied, including combustion energies and enthalpies of formation. Such studies are essential for understanding the stability and reactivity of these compounds, which can impact their practical applications in pharmaceuticals and materials science (Klachko et al., 2020).
Molecular Structure and Conformational Analysis
- The molecular structure and conformational behavior of this compound and its derivatives have been explored using X-ray crystallography and quantum chemical calculations. Understanding the molecular structure is vital for predicting and rationalizing the biological activity of these compounds (Memarian et al., 2013).
Propriétés
IUPAC Name |
methyl 4-(2-fluorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2O3/c1-7-10(12(17)19-2)11(16-13(18)15-7)8-5-3-4-6-9(8)14/h3-6,11H,1-2H3,(H2,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDNREHHSRSALOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=CC=CC=C2F)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[5-(2-Nitrophenyl)thien-2-yl]ethanone](/img/structure/B2473961.png)
![3-[(4-bromophenyl)sulfonyl]-N-[2-(cyclohex-1-en-1-yl)ethyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2473962.png)
![1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(2,4-difluorophenyl)ethanone](/img/structure/B2473963.png)
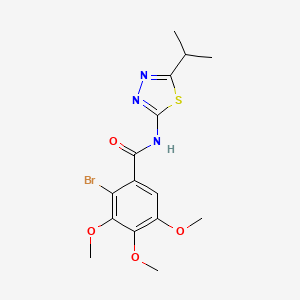
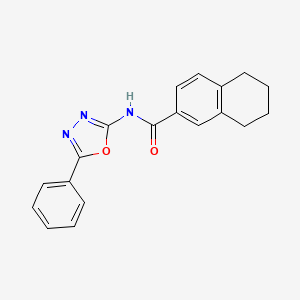
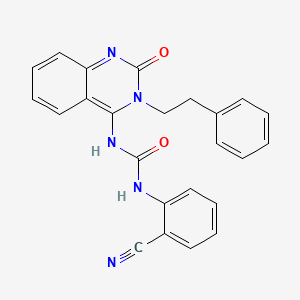
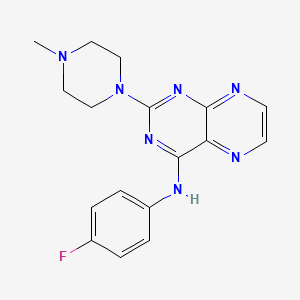
![4-fluoro-N'-[(4-pentylcyclohexyl)carbonyl]benzenecarbohydrazide](/img/structure/B2473970.png)
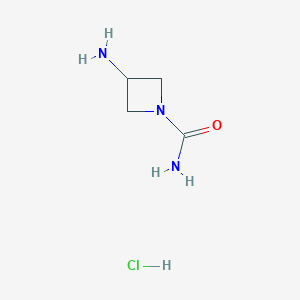


![N,N,4-trimethyl-2-(3-(6-methylimidazo[2,1-b]thiazol-3-yl)propanamido)thiazole-5-carboxamide](/img/structure/B2473979.png)
